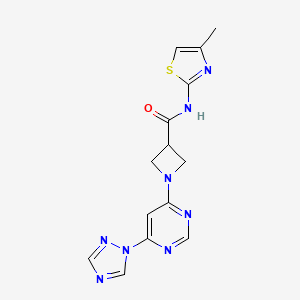

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N8OS/c1-9-5-24-14(19-9)20-13(23)10-3-21(4-10)11-2-12(17-7-16-11)22-8-15-6-18-22/h2,5-8,10H,3-4H2,1H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVRGPLLJCQHBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of molecules characterized by the presence of triazole and pyrimidine rings, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

| Component | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H13N7O |

| Molecular Weight | 273.34 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may act as an enzyme inhibitor by binding to active sites, thereby disrupting normal cellular functions. Specifically, compounds containing triazole and pyrimidine moieties have been shown to inhibit key enzymes involved in microbial growth and cancer cell proliferation.

Antimicrobial Activity

Research indicates that derivatives of triazole and pyrimidine exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds similar to 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl) have demonstrated effectiveness against a range of bacteria including Staphylococcus aureus and Escherichia coli. In vitro studies have shown minimum inhibitory concentrations (MICs) in the low microgram per milliliter range .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro assays against various cancer cell lines such as HCT116 (colon), MCF-7 (breast), and U87 MG (glioblastoma) have shown promising results:

- Cell Line Sensitivity : The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxic effects on cancer cells.

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 | 5 |

| MCF-7 | 10 |

| U87 MG | 7 |

Antifungal Activity

Similar compounds have demonstrated antifungal properties against strains like Candida albicans. The presence of the triazole ring enhances the antifungal activity by inhibiting ergosterol synthesis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

- Substituent Effects : The presence of electron-donating groups on the pyrimidine ring enhances antimicrobial efficacy. Conversely, bulky substituents may reduce activity due to steric hindrance .

Case Studies

A series of studies have explored the biological implications of triazole-containing compounds:

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that triazole-pyrimidine derivatives exhibited potent activity against drug-resistant bacterial strains .

- Anticancer Research : Another research article highlighted the effectiveness of similar compounds in inducing apoptosis in cancer cells through caspase activation pathways .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound lies in its antimicrobial properties. Triazole derivatives, including this compound, have been shown to exhibit significant antibacterial and antifungal activities. For instance, studies have highlighted that 1,2,4-triazole derivatives possess broad-spectrum antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study:

A recent study synthesized various triazole-pyrimidine hybrids and evaluated their antibacterial efficacy. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, suggesting potential as effective alternatives in treating resistant bacterial strains .

Antifungal Properties

The compound also demonstrates promising antifungal activity. Research indicates that triazole compounds can inhibit the growth of fungi by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism positions them as vital agents in the treatment of fungal infections .

Anticancer Potential

Emerging studies suggest that triazole derivatives may exhibit anticancer properties. The structure of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide allows for interactions with various biological targets involved in cancer cell proliferation and survival . Some derivatives have been reported to induce apoptosis in cancer cells through multiple pathways .

Fungicides and Herbicides

Triazole derivatives are increasingly being explored for their potential as agrochemicals. Their ability to inhibit fungal growth makes them suitable candidates for developing fungicides. Additionally, their structural diversity allows for modifications that can enhance herbicidal activity against specific weeds .

Research Findings:

Studies have shown that certain triazole compounds can effectively control plant pathogens while being less toxic to beneficial organisms. This dual action supports sustainable agricultural practices by reducing reliance on conventional chemical pesticides .

Chemical Properties and Structure Activity Relationship

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related heterocyclic derivatives from recent literature (Table 1).

Table 1: Structural and Functional Comparison of Heterocyclic Carboxamides

Key Observations

Core Structure Diversity :

- The target compound’s pyrimidine core contrasts with the pyrazolo[3,4-b]pyridine system in 1005612-70-3 . Pyrimidines generally exhibit lower steric bulk, favoring binding to compact enzymatic active sites, while pyrazolo-pyridines may enhance planar stacking interactions.

Substituent Effects :

- The azetidine-3-carboxamide group in the target compound provides rigidity and metabolic stability compared to the flexible tetrazole in 4i or the ethyl-methyl-pyrazole in 1005612-70-3 .

- The 4-methylthiazole substituent offers superior solubility and stability over the furan in 832740-97-3, which is prone to oxidative metabolism .

Functional Group Contributions :

- The 1,2,4-triazole in the target compound may outperform coumarin (in 4i) in metal-binding applications but lacks fluorescence properties .

- The chloroacetamide in 832740-97-3 introduces electrophilicity, enabling covalent binding to cysteine residues—a feature absent in the target compound .

Molecular Weight and Lipophilicity :

- The target compound’s molecular weight is likely lower than 1005612-70-3 (374.4 g/mol), suggesting better bioavailability. However, the absence of exact data limits direct comparison .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely involves sequential nucleophilic substitutions on pyrimidine, followed by carboxamide coupling—a strategy analogous to methods described for 4i and 4j .

- Biological Potential: While 4i and 4j emphasize coumarin-based fluorescence for imaging, the target compound’s triazole-thiazole-azetidine ensemble is better suited for therapeutic targeting due to enhanced stability and selectivity .

- Knowledge Gaps: No evidence directly addresses the target compound’s pharmacokinetics or toxicity. Comparative studies with 1005612-70-3 (a pyrazolo-pyridine carboxamide) could clarify advantages of pyrimidine-triazole scaffolds .

Q & A

Q. Key Challenges :

- Low yields (<30%) during azetidine cyclization due to steric hindrance.

- Purification difficulties caused by byproducts from incomplete coupling reactions.

Basic: What spectroscopic methods are essential for characterizing this compound’s purity and structural integrity?

Answer:

A combination of analytical techniques is required:

- H/C NMR : Confirm regiochemistry of the triazolyl-pyrimidine group (e.g., H shifts at δ 8.2–8.5 ppm for pyrimidine protons) .

- HRMS (ESI) : Validate molecular weight (e.g., expected [M+H] at m/z ~415.2) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. Example SAR Data :

| Modification | IC (EGFR) | ΔG (kcal/mol) |

|---|---|---|

| Parent compound | 45 nM | -9.2 |

| C2-CF analog | 12 nM | -11.5 |

| Imidazole replacement | 220 nM | -7.8 |

Advanced: How should researchers resolve contradictions in reported bioactivity between in vitro and in vivo models?

Answer:

Discrepancies often arise from:

Pharmacokinetic Limitations : Poor solubility (LogP >4) or rapid hepatic clearance (t <1 hr) .

Model Specificity : Differences in cell lines (e.g., HCT116 vs. HepG2) or animal species (e.g., murine vs. primate CYP450 isoforms) .

Q. Methodological Solutions :

- ADMET Profiling : Measure aqueous solubility (shake-flask method) and metabolic stability (microsomal assays) .

- Dose Optimization : Conduct PK/PD studies in rodents using escalating doses (10–100 mg/kg) with LC-MS/MS quantification .

Q. Example In Vitro vs. In Vivo Data :

| Assay | IC (nM) | Tumor Growth Inhibition (%) |

|---|---|---|

| In vitro (HCT116) | 50 | N/A |

| In vivo (murine xenograft) | N/A | 35% at 50 mg/kg |

Advanced: What computational approaches predict off-target interactions of this compound with non-kinase proteins?

Answer:

Molecular Dynamics (MD) Simulations : Simulate binding to homology models of off-targets (e.g., GPCRs, ion channels) using AMBER or GROMACS .

Chemoproteomics : Use affinity-based probes (e.g., photo-crosslinkers) to capture interacting proteins in cell lysates, followed by LC-MS/MS identification .

Q. Case Study :

- Off-Target Prediction : MD simulations revealed moderate affinity (~5 µM) for serotonin receptor 5-HT, validated by radioligand displacement assays .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Short-Term : Store at -20°C in anhydrous DMSO (10 mM stock) under argon to prevent oxidation .

- Long-Term : Lyophilize as a hydrochloride salt and store at -80°C with desiccants (e.g., silica gel) .

Q. Stability Data :

| Condition | Degradation After 6 Months |

|---|---|

| -20°C (DMSO) | <5% |

| 4°C (aqueous) | >30% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.